molecular formula C9H5F3N2O B1529533 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde CAS No. 1190309-96-6

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Cat. No. B1529533
CAS RN: 1190309-96-6
M. Wt: 214.14 g/mol
InChI Key: IPLAFEFDZYQZSQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (TFM-AIC) is an organofluorine compound that has been studied extensively as a potential pharmaceutical agent. It has been found to have a wide range of potential applications, including in the fields of medicinal chemistry, drug discovery, and catalysis. TFM-AIC is a highly versatile compound that can be used in the synthesis of a variety of compounds. Its ability to undergo a wide range of reactions makes it an attractive compound for use in medicinal chemistry and drug discovery.

Scientific Research Applications

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide derivatives have been extensively utilized in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding highlights the versatile nature of these compounds as supramolecular building blocks. The multivalent nature of these structures is particularly advantageous in the biomedical field, promising future commercial applications due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).

Metal–Organic Frameworks (MOFs)

Stable Metal–Organic Frameworks (MOFs) have shown potential in applications ranging from gas storage, separations, catalysis, to chemical sensing. Their stability under harsh conditions is crucial for practical applications. The design and synthesis of stable MOF architectures have been reviewed, highlighting their applications in various fields, including Lewis/Brønsted acid catalysis, redox catalysis, and photocatalysis. This underscores the importance of MOFs in the discovery and development of advanced functional materials (Yuan et al., 2018).

Azaindole Derivatives as Kinase Inhibitors

The azaindole framework has been increasingly recognized for its role in the design of kinase inhibitors, contributing significantly to drug discovery and innovation. Azaindole derivatives target various protein kinases, emerging from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs. Their synthetic routes and binding modes, based on X-ray crystallography data, offer structural insights crucial for designing more potent and selective inhibitors (Mérour et al., 2014).

Fluoroalkylation Reactions

The development of methods for the efficient incorporation of fluorinated or fluoroalkylated groups into target molecules has been a focus of green chemistry. Aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, has been explored under environment-friendly conditions. This highlights the environmental benefits and the potential for creating fluorine-containing pharmaceuticals, agrochemicals, and functional materials in a more sustainable manner (Song et al., 2018).

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLAFEFDZYQZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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